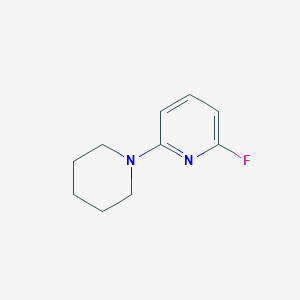

2-Fluoro-6-(piperidin-1-yl)pyridine

Description

2-Fluoro-6-(piperidin-1-yl)pyridine (CAS: 1251362-50-1) is a pyridine derivative substituted with a fluorine atom at position 2 and a piperidine ring at position 6. Its molecular formula is C₁₀H₁₃FN₂, with a molecular weight of 180.23 g/mol .

Properties

IUPAC Name |

2-fluoro-6-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBMRPCMUVIONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-6-halopyridine

- Starting Material: 2-Fluoro-6-chloropyridine or 2-fluoro-6-bromopyridine.

- Reagent: Piperidine as the nucleophile.

- Reaction Conditions: Heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).

- Mechanism: Piperidine attacks the 6-position halogen substituent via SNAr, displacing the halide and forming the 6-(piperidin-1-yl) substituent while the fluorine at the 2-position remains intact due to its lower reactivity in this context.

- Yield: Moderate to high yields (60–85%) depending on reaction time and temperature.

This method is straightforward and widely used due to the commercial availability of 2-fluoro-6-halopyridines and the ease of handling piperidine.

Transition Metal-Catalyzed Amination (Buchwald-Hartwig Coupling)

- Starting Material: 2-Fluoro-6-halopyridine (usually bromide or iodide).

- Catalyst: Palladium-based catalysts such as Pd(OAc)2 or Pd2(dba)3.

- Ligands: Phosphine ligands like BINAP or Xantphos.

- Base: Cesium carbonate or sodium tert-butoxide.

- Solvent: Toluene or dioxane.

- Temperature: 80–110 °C.

- Procedure: The piperidine is coupled to the 6-halopyridine under palladium catalysis to form the desired this compound.

- Advantages: High selectivity, mild conditions, and tolerance of functional groups.

- Yield: Typically high (70–90%).

This method is especially useful for substrates sensitive to harsh SNAr conditions and allows for fine-tuning of reaction parameters for optimal yield.

Copper-Catalyzed Ullmann-Type Coupling

- Starting Material: 2-Fluoro-6-halopyridine.

- Catalyst: Copper(I) oxide or copper powder.

- Ligand: N,N'-Dimethylethylenediamine or other diamine ligands.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: DMSO or DMF.

- Temperature: 90–120 °C.

- Reaction: Copper catalyzes the coupling of piperidine with the halopyridine.

- Yield: Moderate yields (50–75%).

This method is cost-effective compared to palladium catalysis but may require longer reaction times and higher temperatures.

Representative Reaction Table

| Method | Starting Material | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| SNAr | 2-Fluoro-6-chloropyridine | None | None or mild base | DMF/DMSO | 80–120 | 60–85 | Simple, direct substitution |

| Buchwald-Hartwig Coupling | 2-Fluoro-6-bromopyridine | Pd(OAc)2 + BINAP/Xantphos | Cs2CO3 or NaOtBu | Toluene | 80–110 | 70–90 | High selectivity, functional group tolerance |

| Copper-Catalyzed Ullmann Coupling | 2-Fluoro-6-bromopyridine | Cu2O + diamine ligand | K2CO3 or Cs2CO3 | DMSO/DMF | 90–120 | 50–75 | Cost-effective, higher temp required |

Detailed Research Findings and Notes

- Selectivity: The fluorine atom at the 2-position is less reactive under SNAr conditions than the halogen at the 6-position, allowing selective substitution at the 6-position without defluorination.

- Catalyst Choice: Palladium catalysts with bulky phosphine ligands improve coupling efficiency and reduce side reactions.

- Reaction Optimization: Bases like cesium carbonate enhance the deprotonation of piperidine, facilitating nucleophilic attack.

- Solvent Effects: Polar aprotic solvents favor SNAr and metal-catalyzed couplings by stabilizing charged intermediates.

- Temperature Control: Elevated temperatures accelerate reaction rates but must be balanced to avoid decomposition.

- Purification: Products are typically purified by column chromatography or recrystallization to achieve high purity.

Summary and Recommendations

The preparation of this compound is well-established through nucleophilic aromatic substitution and metal-catalyzed amination methods. The choice of method depends on available starting materials, desired yield, and scale of synthesis:

- For small-scale laboratory synthesis , SNAr provides a simple and efficient route.

- For larger scale or sensitive substrates , palladium-catalyzed Buchwald-Hartwig coupling offers superior selectivity and milder conditions.

- Copper-catalyzed methods serve as cost-effective alternatives but may require optimization for yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The fluorine atom at the 2-position undergoes S<sub>N</sub>Ar reactions under mild conditions with diverse nucleophiles. Key findings include:

Reaction Scope and Conditions

-

Nucleophiles: Reactions proceed with alcohols, phenols, amines, amides, cyanide, and thiols under basic conditions (e.g., NaH or K<sub>2</sub>CO<sub>3</sub>) at 60–100°C .

-

Selectivity: Fluorine substitution occurs preferentially over other halogens (Cl, Br) due to milder reaction conditions .

-

Functional Group Tolerance: Reactions tolerate ethers, halides, ketones, esters, amides, and sulfones .

Example Reaction

Reaction with piperidine derivatives (e.g., 4-(3-trifluoromethylphenyl)piperidine hydrochloride) in H<sub>2</sub>O/HPMC at 50°C yields substitution products with >90% conversion .

| Nucleophile | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | H<sub>2</sub>O/HPMC, 50°C | >90 | |

| KCN | DMF, 80°C | 80 | |

| Benzylamine | THF, 60°C | 85 |

Competitive Fluorination Studies

In competitive fluorination experiments, 2-fluoro-6-(piperidin-1-yl)pyridine demonstrates higher reactivity than alkyl-substituted pyridines or diazines. For example:

-

Reactivity Ratio: 4-Methylpyridine reacts 3.3× faster than 2-methylpyrimidine under AgF<sub>2</sub> conditions .

-

Mechanistic Insight: Lewis basicity of the pyridine ring enhances fluorination rates via coordination to AgF<sub>2</sub> .

Functionalization of the Piperidine Moiety

The piperidine ring undergoes late-stage modifications without disrupting the pyridine core:

-

N-Alkylation: Treatment with alkyl halides in the presence of NaH yields N-alkylated derivatives.

-

Oxidation: MnO<sub>2</sub> selectively oxidizes the piperidine to a ketone .

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Pharmacological Applications

a. Kynurenine Monooxygenase (KMO) Inhibition

One of the notable applications of compounds related to 2-fluoro-6-(piperidin-1-yl)pyridine is in the inhibition of Kynurenine monooxygenase (KMO), which is a target for treating Huntington's disease (HD). A study highlighted the structure-activity relationship of pyridazine derivatives that included similar piperidine structures, demonstrating that certain derivatives exhibited high brain permeability and neuroprotective properties, suggesting their potential as drug candidates for HD treatment .

b. 5-HT1F Agonism

Another application involves the use of pyridinoylpiperidines as selective agonists for the 5-HT1F receptor. These compounds have shown promise in treating migraine and other serotonin-related disorders. The structural framework provided by piperidine derivatives enhances their interaction with the receptor, leading to significant pharmacological activity .

Case Study: Inflammatory Disease Treatment

A patent outlines the use of piperidine derivatives, including those related to this compound, for treating inflammatory diseases. The compounds act as tryptase inhibitors, which can mitigate conditions such as arthritis and other inflammatory disorders by blocking pathways that lead to inflammation .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can enhance neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases. For example, compounds exhibiting KMO inhibition were shown to increase levels of kynurenic acid, a neuroprotective metabolite, thereby offering therapeutic benefits in models of Huntington's disease .

Summary Table of Applications

| Application Area | Compound Role | Potential Benefits |

|---|---|---|

| Pharmacology | KMO Inhibitor | Treatment for Huntington's disease |

| Neurology | Neuroprotective agent | Mitigation of neurodegeneration |

| Migraine Therapy | 5-HT1F Agonist | Relief from migraine symptoms |

| Inflammatory Diseases | Tryptase Inhibitor | Treatment for arthritis and related conditions |

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to antiproliferative activity against cancer cells . The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Heterocyclic Ring Modifications

- Piperidine vs. Pyrrolidine vs. Morpholine :

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Fluorine (C2) enhances metabolic stability and directs electrophilic substitution. The trifluoromethyl group in analogs like 2-fluoro-6-(trifluoromethyl)pyridine () further increases electron withdrawal, altering reactivity .

- Bulky Groups : The trimethylsilyl-ethynyl substituent (CAS 1203499-05-1) adds steric hindrance, making the compound suitable for Suzuki-Miyaura couplings .

- Polar Functional Groups: The carboxylic acid in 6-(piperidin-1-yl)picolinic acid improves solubility and metal-binding capacity, contrasting with the non-polar piperidine in the parent compound .

Biological Activity

2-Fluoro-6-(piperidin-1-yl)pyridine is a fluorinated pyridine derivative notable for its potential applications in medicinal chemistry. Its structure, characterized by a fluorine atom at the 2-position and a piperidin-1-yl group at the 6-position, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₇H₈FN, with a molecular weight of approximately 194.25 g/mol. The presence of the fluorine atom enhances its reactivity and binding affinity to biological targets, making it a subject of interest in drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various pathogens.

- Anticancer Activity : Potential to inhibit cancer cell proliferation through interaction with specific receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Receptor Binding | High affinity for G-protein coupled receptors (GPCRs) |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound shows significant binding affinities to GPCRs, which are crucial for signal transduction in cells. Modifications on the pyridine ring affect these binding profiles, enhancing its pharmacological efficacy.

- Enzyme Interaction : The compound's piperidine moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or activation effects.

Case Studies

Several studies have highlighted the biological activity of derivatives related to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar compounds, revealing that modifications in the piperidine and pyridine rings significantly influenced their efficacy against bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against reference strains, demonstrating bactericidal effects through inhibition of protein synthesis and nucleic acid production .

Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .

Table 2: Case Study Findings

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-(piperidin-1-yl)pyridine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution at the 2-fluoropyridine core. Key steps include:

- Fluorine displacement : React 2,6-difluoropyridine with piperidine under controlled basic conditions (e.g., NaOH in dichloromethane) to selectively substitute the 6-position fluorine .

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Acidic workup (e.g., trifluoroacetic acid, TFA) may improve yield by removing unreacted starting materials .

- Validation : Confirm purity via melting point analysis and elemental composition (C, H, N) .

Q. What analytical techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of fluorine and piperidine substituents on pyridine reactivity?

- DFT calculations : Use Gaussian or ORCA to map frontier molecular orbitals (FMOs). Fluorine’s electronegativity reduces electron density at the 2-position, while piperidine’s electron-donating nature activates the 6-position for further functionalization .

- Docking studies : Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities via AutoDock Vina .

Q. How can researchers mitigate side reactions (e.g., over-alkylation) during synthesis?

Q. What strategies resolve contradictions in bioactivity data for piperidine-containing pyridines?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace fluorine with nitro or methyl groups) and compare bioassay results (e.g., antimicrobial IC50) .

- Metabolic profiling : Use LC-MS to identify degradation products that may skew activity measurements .

Q. How should researchers address discrepancies in crystallographic data for fluorinated pyridines?

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping crystal domains .

- High-resolution validation : Cross-check with neutron diffraction or synchrotron data to resolve ambiguous fluorine positions .

Methodological Notes

- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations for purity control.

- Safety protocols : Adhere to H290 (corrosive) and H301 (toxic if swallowed) guidelines when handling fluorinated intermediates .

- Ethical reporting : Use FINER criteria (Feasible, Novel, Ethical) to frame research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.